molecular formula C19H20N6O B6423130 N4-(2,4-dimethylphenyl)-N6-[(furan-2-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896002-44-1

N4-(2,4-dimethylphenyl)-N6-[(furan-2-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B6423130
CAS No.: 896002-44-1
M. Wt: 348.4 g/mol
InChI Key: BEIICOAVDNYMCN-UHFFFAOYSA-N
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Description

N4-(2,4-Dimethylphenyl)-N6-[(furan-2-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 2,4-dimethylphenyl group at the N4 position, a furan-2-ylmethyl group at the N6 position, and a methyl group at the 1-position. The furan and dimethylphenyl substituents contribute to its unique electronic and steric properties, influencing binding affinities and metabolic stability .

Properties

IUPAC Name

4-N-(2,4-dimethylphenyl)-6-N-(furan-2-ylmethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-12-6-7-16(13(2)9-12)22-17-15-11-21-25(3)18(15)24-19(23-17)20-10-14-5-4-8-26-14/h4-9,11H,10H2,1-3H3,(H2,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIICOAVDNYMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N4-(2,4-dimethylphenyl)-N6-[(furan-2-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which are recognized for their diverse biological activities and potential therapeutic applications. This compound has garnered interest in medicinal chemistry due to its structural characteristics that may influence its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N6OC_{19}H_{20}N_{6}O, with a molecular weight of approximately 348.402 g/mol. The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core with significant substituents at the N4 and N6 positions.

PropertyValue
Molecular FormulaC19H20N6O
Molecular Weight348.402 g/mol
CAS Number896002-44-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reactions. The process often requires careful control of reaction conditions to optimize yield and purity.

Biological Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various biological activities:

Anticancer Activity

Studies have shown that pyrazolo[3,4-d]pyrimidines can inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, they may target kinases associated with cancer progression. Specific studies have demonstrated that certain derivatives possess significant cytotoxic effects against various cancer cell lines.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of this compound class. In experimental models, compounds similar to this compound have shown efficacy in reducing carrageenan-induced edema in animal models. Pharmacological screening indicated that these compounds could inhibit prostaglandin synthesis effectively.

Enzyme Inhibition

This compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been suggested that it could inhibit xanthine oxidase, similar to other known pyrazolo derivatives.

Case Studies

Several case studies provide insight into the biological activity of related compounds:

  • Study on Anti-inflammatory Effects : A series of pyrazolo[3,4-d]pyrimidines were tested for their ability to reduce inflammation in vivo. Results indicated a significant reduction in edema compared to control groups.
  • Cytotoxicity Assays : In vitro studies showed that derivatives of this compound exhibited cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The IC50 values ranged from 10 to 30 µM depending on the specific derivative tested.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are a versatile class of compounds with substitutions at the N4 and N6 positions dictating their biological and chemical profiles. Below is a comparative analysis of structurally analogous compounds:

Structural and Functional Differences

Substituent-Driven Trends

  • Electron-Withdrawing Groups (e.g., Fluorine, Chlorine) : Fluorine at N6 () enhances metabolic stability and binding to hydrophobic kinase pockets , while chlorine at N4 () increases electrophilicity, improving interactions with nucleophilic residues in enzymes like COX-2 .
  • Aromatic vs. Aliphatic Substituents : Cyclohexyl at N6 () improves solubility but reduces aromatic stacking interactions compared to furan-2-ylmethyl (Target Compound), which offers π-π interactions critical for kinase inhibition .
  • Furan Derivatives : The furan-2-ylmethyl group (Target Compound, ) introduces oxygen-based hydrogen bonding and moderate lipophilicity, balancing bioavailability and target engagement .

Research Findings and Mechanistic Insights

  • Kinase Inhibition : The Target Compound’s 2,4-dimethylphenyl group sterically blocks ATP-binding sites in kinases (e.g., EGFR), with IC50 values comparable to FDA-approved inhibitors like erlotinib .
  • Anti-Inflammatory Activity : Substitutions at N4 (e.g., 2,4-dimethylphenyl) correlate with COX-2 selectivity, reducing prostaglandin E2 synthesis by >50% at 10 μM in vitro .
  • Anticancer Potential: Furan-containing analogs () exhibit IC50 values of 1–5 μM against MCF-7 and A549 cell lines, outperforming non-furan derivatives by 2–3 fold .

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